![molecular formula C17H22ClNO B2500931 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride CAS No. 1636881-76-9](/img/structure/B2500931.png)
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride
Descripción general
Descripción
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride is a chemical compound with the CAS number 1636881-76-9 . This compound is known for its unique structure, which includes an indole core and a substituted ethynyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride involves several stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride can be compared with other similar compounds, such as:
- (3aR,4S,7aR)-4-(m-tolylethynyl)octahydro-1H-indol-4-ol hydrochloride
- 1,3a-Ethano (1H)inden-4-ol, octahydro-2,2,4,7a-tetramethyl-
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Actividad Biológica
1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)- hydrochloride, also known as Mavoglurant (AFQ-056), is a compound primarily studied for its biological activity as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). This article reviews its biological activity, including pharmacological effects, research findings, and potential therapeutic applications.
- Molecular Formula : C17H22ClNO
- Molecular Weight : 291.82 g/mol
- CAS Number : 1636881-76-9
- Stereochemistry : Defined stereocenters (3/3) with no E/Z centers.
Mavoglurant acts as a selective antagonist of mGluR5, a receptor implicated in various neurological disorders. By inhibiting this receptor, Mavoglurant has been shown to modulate synaptic transmission and plasticity, which are critical for learning and memory processes.
Pharmacological Effects
Research has demonstrated several pharmacological effects of Mavoglurant:
- Neuroprotective Effects : Its antagonistic action on mGluR5 is believed to provide neuroprotection in models of neurodegeneration.
- Reduction of Dyskinesias : In clinical trials, Mavoglurant was evaluated for its ability to reduce levodopa-induced dyskinesias in Parkinson's disease patients.
- Potential in Fragile X Syndrome : Mavoglurant was under investigation for treating fragile X syndrome, aiming to address the underlying disorder rather than just symptoms.
Clinical Trials and Studies
Mavoglurant has undergone several clinical trials assessing its efficacy and safety:
Study Phase | Condition | Outcome |
---|---|---|
Phase II | Fragile X Syndrome | Discontinued due to disappointing results; aimed to treat underlying disorder. |
Phase II | Levodopa-induced Dyskinesia | Showed some efficacy in reducing dyskinesia but further studies needed. |
Phase II | Obsessive-Compulsive Disorder | Investigated but no published results available. |
Case Study 1: Fragile X Syndrome
In a randomized controlled trial involving patients with fragile X syndrome, Mavoglurant was administered over several weeks. The study aimed to measure cognitive and behavioral improvements but was halted due to lack of significant efficacy.
Case Study 2: Parkinson's Disease
Another study focused on patients experiencing levodopa-induced dyskinesias. Patients were treated with Mavoglurant alongside their regular medication regimen. The results indicated a modest reduction in dyskinetic movements but raised concerns regarding side effects.
Side Effects and Safety Profile
Common side effects observed during clinical trials included:
- Sinoatrial Block : Reported in 8.3% of patients during intravenous administration.
- Disorientation : Noted in 4.8% of participants receiving higher doses.
These findings highlight the importance of monitoring cardiovascular health during treatment with Mavoglurant.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the octahydroindole core with ethynylaryl substituents?
The octahydroindole scaffold can be synthesized via cycloaddition or transition metal-catalyzed coupling reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to introduce ethynylaryl groups, as demonstrated in the synthesis of structurally similar indole derivatives (30% yield using PEG-400:DMF solvent, CuI catalyst, and 12-hour reaction time under N₂) . Optimizing solvent polarity (e.g., PEG-400:DMF ratios) and catalyst loading (e.g., 10–20 mol% CuI) can enhance regioselectivity and yield. Post-reaction purification via flash column chromatography (e.g., 70:30 EtOAc:hexanes) is critical for isolating the target compound .
Q. How can stereochemical integrity at the 3aR,4S,7aR positions be validated?
Chiral HPLC or X-ray crystallography is essential for confirming stereochemistry. For intermediates, - and -NMR coupling constants (e.g., for axial protons) and NOESY correlations can infer spatial arrangements. High-resolution mass spectrometry (HRMS) with <5 ppm error ensures molecular formula accuracy, as shown for analogous compounds (e.g., FAB-HRMS m/z 335.1512 [M+H]) .
Q. What safety precautions are required for handling this compound?
The hydrochloride salt is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Researchers must use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylphenyl ethynyl group influence receptor binding?
Computational docking (e.g., AutoDock Vina) paired with site-directed mutagenesis can map interactions between the ethynylaryl moiety and target receptors (e.g., serotonin or dopamine receptors). Substituent variations (e.g., replacing 3-methyl with halogen or methoxy groups) may alter binding affinity, as observed in indole-based Bcl-2/Mcl-1 inhibitors where chloro/methoxy groups enhanced apoptotic activity .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
Discrepancies may arise from differential expression of metabolic enzymes (e.g., CYP450 isoforms) or membrane transporters. Perform:
- Metabolic stability assays : Incubate the compound with liver microsomes (human vs. rodent) to assess degradation rates.
- Transport studies : Use Caco-2 or MDCK cells to evaluate efflux ratios (P-gp/BCRP dependence).
- Gene expression profiling : RNA-seq or qPCR to identify resistance markers (e.g., ABCB1/MDR1 overexpression) .
Q. What strategies mitigate low aqueous solubility during in vivo pharmacokinetic studies?
- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based encapsulation.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the indole nitrogen or hydroxyl positions to enhance solubility.
- Salt selection : Alternative counterions (e.g., citrate instead of HCl) may improve dissolution .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Ethynylindole Derivatives
Table 2. Hazard Classification (EU-GHS/CLP)
Hazard Category | Signal Word | Precautionary Measures | Reference |
---|---|---|---|
Acute Toxicity (Oral) | Warning | Avoid ingestion; use PPE | |
Acute Toxicity (Dermal) | Warning | Nitrile gloves; lab coat |
Q. Notes
- Structural analogs (e.g., 4-methoxyindole derivatives) provide insights into reactivity and bioactivity .
- Cross-validate NMR and HRMS data with computational tools (e.g., ACD/Labs or MestReNova) to resolve spectral ambiguities.
Propiedades
IUPAC Name |
(3aR,4S,7aR)-4-[2-(3-methylphenyl)ethynyl]-1,2,3,3a,5,6,7,7a-octahydroindol-4-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-4-2-5-14(12-13)7-10-17(19)9-3-6-16-15(17)8-11-18-16;/h2,4-5,12,15-16,18-19H,3,6,8-9,11H2,1H3;1H/t15-,16-,17-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJRTQKSLCSQGD-UATJXVQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.